Product packaging for 1-Allyl-5-hydroxypiperidine-2-one(Cat. No.:CAS No. 564484-66-8)

1-Allyl-5-hydroxypiperidine-2-one

Cat. No.: B2424812
CAS No.: 564484-66-8
M. Wt: 155.197
InChI Key: QWRYYGDQXQIYHL-UHFFFAOYSA-N
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Description

1-Allyl-5-hydroxypiperidine-2-one (CAS 564484-66-8) is a versatile piperidinone derivative with a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol . This compound features a piperidine-2-one core structure substituted with a hydroxy group at the 5-position and an allyl group on the nitrogen atom, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Piperidine derivatives are recognized as privileged structural motifs in pharmaceutical development, found in more than twenty classes of pharmaceuticals and numerous alkaloids . While specific biological data on this compound is limited, closely related 5-hydroxypiperidin-2-one analogs have demonstrated significant research value. For instance, the compound 5-hydroxy-1-methylpiperidin-2-one (5-HMP) has shown promising antioxidant activity against free radicals like DPPH, with an IC50 value comparable to that of ascorbic acid, as well as dose-dependent cytotoxicity against human lung cancer cell lines (A549) . Furthermore, such piperidinone derivatives have been investigated for their binding properties to carrier proteins like Bovine Serum Albumin (BSA), which is a critical factor influencing drug bioavailability and distribution . The allyl substituent on the nitrogen atom also makes this compound a potential chiral building block for the stereocontrolled synthesis of more complex alkaloids and pharmaceutical targets, as demonstrated by methodologies for accessing enantioenriched 2-allylpiperidine frameworks . Researchers can utilize this chemical in developing novel synthetic routes, exploring structure-activity relationships in drug discovery, and investigating new therapeutic agents. This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B2424812 1-Allyl-5-hydroxypiperidine-2-one CAS No. 564484-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-1-prop-2-enylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-5-9-6-7(10)3-4-8(9)11/h2,7,10H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRYYGDQXQIYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Allyl 5 Hydroxypiperidine 2 One

Vibrational Spectroscopy for Functional Group Analysis (FTIR, FT-Raman)

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is anticipated to be dominated by a strong absorption band corresponding to the lactam carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1630 cm⁻¹. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of hydrogen-bonded O-H stretching. The allyl group would exhibit several characteristic bands, including the C=C stretching vibration around 1645 cm⁻¹ and the =C-H stretching vibrations above 3000 cm⁻¹. The C-N stretching of the lactam and the C-O stretching of the hydroxyl group are expected in the fingerprint region (1400-1000 cm⁻¹).

Fourier Transform Raman (FT-Raman) Spectroscopy: Complementing the FTIR data, the FT-Raman spectrum would also provide valuable structural information. The C=C double bond of the allyl group, often weak in the IR spectrum, should give a strong Raman signal around 1645 cm⁻¹. The symmetric stretching of the piperidine (B6355638) ring would also be more prominent in the Raman spectrum.

Table 1: Predicted FTIR and FT-Raman Vibrational Frequencies for 1-Allyl-5-hydroxypiperidine-2-one

Functional GroupPredicted Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (FTIR)Intensity (FT-Raman)
O-HStretching (H-bonded)3500-3200Strong, BroadWeak
C-H (sp²)Stretching>3000MediumStrong
C-H (sp³)Stretching<3000Medium-StrongMedium-Strong
C=O (Lactam)Stretching1680-1630StrongMedium
C=C (Allyl)Stretching~1645MediumStrong
C-NStretching1200-1020MediumWeak
C-OStretching1260-1000MediumWeak

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity and stereochemistry of organic molecules.

Detailed Chemical Shift Assignments and Coupling Constant Analysis (¹H, ¹³C NMR)

Although specific experimental spectra for this compound are not published, a detailed analysis of expected chemical shifts and coupling constants can be projected based on known data for similar piperidone structures.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the allyl group protons, including a multiplet for the vinyl proton (-CH=) and two multiplets for the terminal vinyl protons (=CH₂). The protons on the piperidine ring would appear as a series of multiplets, with their chemical shifts influenced by the adjacent hydroxyl and carbonyl groups. The proton attached to the hydroxyl-bearing carbon (CH-OH) would likely resonate as a multiplet in the 3.5-4.5 ppm range. The N-CH₂ protons of the allyl group would also exhibit a characteristic downfield shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information on the carbon skeleton. The carbonyl carbon of the lactam would be the most downfield signal, expected in the 170-180 ppm region. The carbons of the allyl group would appear in the olefinic region (115-140 ppm). The carbon bearing the hydroxyl group would be observed around 60-70 ppm, and the remaining piperidine ring carbons would resonate in the aliphatic region.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H (Allyl, -CH=)5.7-5.9m
H (Allyl, =CH₂)5.1-5.3m
H (N-CH₂)3.8-4.2m
H (C5-OH)Variablebr s
H (C5)3.5-4.5m
H (Piperidine Ring)1.8-3.0m

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C2)170-180
C (Allyl, -CH=)130-135
C (Allyl, =CH₂)115-120
C560-70
N-CH₂45-55
C3, C4, C620-50

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the stereochemical relationships, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be crucial for determining the relative stereochemistry of the hydroxyl group and the protons on the piperidine ring by observing through-space correlations.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₃NO₂), the nominal molecular weight is 155. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

Under electron ionization (EI), the molecular ion peak ([M]⁺) at m/z 155 would be expected. The fragmentation pattern would likely involve characteristic losses. libretexts.org Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the allyl group (C₃H₅, 41 u) or other fragments of the piperidine ring. The loss of the hydroxyl group (OH, 17 u) or water (H₂O, 18 u) is also a probable fragmentation pathway. The allyl group itself can undergo fragmentation. A prominent peak corresponding to the allyl cation [C₃H₅]⁺ at m/z 41 would be anticipated.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zPossible Fragment Ion
155[M]⁺
138[M - OH]⁺
137[M - H₂O]⁺
114[M - C₃H₅]⁺
41[C₃H₅]⁺

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which possesses a stereocenter at the C5 position, X-ray crystallography of a single enantiomer would unambiguously determine its absolute configuration (R or S). The analysis would also detail the conformation of the piperidine ring (likely a chair or distorted chair) and the orientation of the allyl and hydroxyl substituents. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the lactam carbonyl, would also be elucidated, providing insight into the crystal packing. While no specific crystal structure data for this compound is publicly available, studies on similar piperidine derivatives often reveal complex hydrogen-bonding networks that dictate their solid-state architecture.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Configuration

Chiroptical techniques are essential for studying chiral molecules.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For an enantiomerically pure sample of this compound, the CD spectrum would show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores, primarily the lactam carbonyl group. The sign and magnitude of the Cotton effect associated with the n→π* transition of the carbonyl group (typically around 220 nm) can often be correlated with the absolute configuration of the adjacent stereocenter (C5) using empirical rules like the octant rule for lactams.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations and provides complementary information about the chirality of the molecule. A plain ORD curve (a curve that does not cross the zero-rotation axis) at wavelengths away from absorption bands can be used to determine the enantiomeric purity, while a Cotton effect curve in the region of absorption can be used to determine the absolute configuration.

Theoretical and Computational Chemistry Studies of 1 Allyl 5 Hydroxypiperidine 2 One and Analogues

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Allyl-5-hydroxypiperidine-2-one. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for predicting its geometry, spectroscopic characteristics, and bonding nature. researchgate.netnih.govrsc.org

The piperidine-2-one ring is not planar and can adopt several conformations. For this compound, the most significant conformations are the chair and boat forms. Geometry optimization using DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d) or larger), is used to find the minimum energy structures for these conformers. nih.govresearchgate.net

The presence of substituents—the allyl group at the N1 position and the hydroxyl group at the C5 position—heavily influences the relative stability of these conformations. In a chair conformation, the hydroxyl group can be in either an axial or equatorial position. Computational studies on similar substituted piperidones have shown that chair conformations are generally preferred, but significant steric interactions can lead to twisted-chair or boat conformations becoming more stable. asianpubs.orgias.ac.in For instance, studies on tetrasubstituted piperidines have confirmed a preference for a boat conformation through DFT calculations and X-ray analysis. rsc.org

The relative energies of the possible conformers determine the conformational equilibrium of the molecule. The allyl group on the nitrogen atom introduces additional complexity due to its own rotational freedom.

Table 1: Predicted Conformational Preferences of this compound
ConformationOH Group PositionRelative Energy (Predicted)Key Stabilizing/Destabilizing Factors
ChairEquatorialLowestMinimizes steric hindrance for the bulky OH group.
ChairAxialHigherPotential 1,3-diaxial interactions; may be stabilized by anomeric effects.
Boat/Twist-BoatN/AHighestGenerally less stable due to torsional strain and eclipsing interactions, but can be favored in highly substituted systems. rsc.org

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. This method allows for the quantitative analysis of hyperconjugative interactions, which are key to understanding the molecule's electronic structure. rsc.orgresearchgate.net

A significant stereoelectronic interaction in this compound is the anomeric effect. This effect, often observed in cyclic systems with heteroatoms, describes the stabilization that occurs from the donation of electron density from a lone pair (n) on an oxygen or nitrogen atom into an adjacent anti-bonding orbital (σ). rsc.orgscripps.edu In the case of the axial conformer of this compound, an anomeric interaction can occur between the lone pair of the hydroxyl oxygen and the σ anti-bonding orbitals of the C-C or C-N bonds in the ring. rsc.org

Furthermore, NBO analysis of the lactam (cyclic amide) group reveals strong delocalization between the nitrogen lone pair and the carbonyl π* orbital (n_N -> π*_C=O). This interaction is responsible for the planarity of the amide bond and influences the nucleophilicity of the carbonyl oxygen. researchgate.net The allyl group's electronic influence can also be assessed by examining interactions between its π system and adjacent orbitals.

Table 2: Key NBO Interactions in this compound (Axial Conformer)
Donor NBOAcceptor NBOInteraction TypePredicted Significance
n(O) of hydroxylσ(C4-C5) / σ(C5-C6)Anomeric HyperconjugationStabilizes the axial conformation of the hydroxyl group. rsc.org
n(N) of lactamπ(C=O)Amide ResonanceHigh stabilization energy, contributes to the rigidity and planarity of the N-C=O unit. researchgate.net
π(C=C) of allylσ(N-C_allyl)HyperconjugationInfluences the rotational barrier and electronic properties of the N-allyl group.

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the NMR chemical shifts (¹H and ¹³C). nih.gov These predictions are particularly valuable for distinguishing between different conformers or isomers, as the chemical shift of a nucleus is highly sensitive to its local electronic and geometric environment. asianpubs.org For instance, the chemical shifts of the protons adjacent to the hydroxyl group (at C5) would be expected to differ significantly between the axial and equatorial conformers. Comparing calculated shifts for various low-energy conformers with experimental data can help determine the dominant conformation in solution.

Similarly, the calculation of vibrational frequencies (IR and Raman) can aid in structural elucidation. By computing the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. The frequencies and intensities of the characteristic peaks, such as the C=O stretch of the lactam, the O-H stretch of the hydroxyl group, and the C=C stretch of the allyl group, can be compared with experimental IR spectra for validation of the computed structure.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts vs. Reference Compounds
ProtonPredicted Shift (ppm) for this compoundReference Experimental Shift (ppm)Rationale for Shift
H at C5 (adjacent to OH)~3.5 - 4.5N/A for target; Piperidin-4-ol ~3.7Deshielded by the adjacent electronegative oxygen atom.
H at C6 (adjacent to C=O)~2.2 - 2.52-Piperidone ~2.25 chemicalbook.comDeshielded by the anisotropy of the carbonyl group.
Allyl vinyl protons~5.0 - 6.0Typical allyl group rangeCharacteristic shifts for vinylic protons.
Allyl methylene (B1212753) protons~3.8 - 4.2Typical N-allyl rangeDeshielded by the adjacent nitrogen atom.

Mechanistic Investigations via Computational Modeling

Beyond static properties, computational modeling is instrumental in exploring the reactivity of this compound. By mapping the potential energy surface for a given reaction, researchers can identify reaction pathways, locate transition states, and calculate activation energies, providing a detailed picture of the reaction mechanism. researchgate.netacs.org

Computational studies can elucidate the step-by-step mechanisms of reactions involving the functional groups of this compound. For example, the reactions of the allyl group, such as electrophilic addition or metathesis, can be modeled. DFT calculations can identify the structures of intermediates and, crucially, the transition state (a first-order saddle point on the potential energy surface) connecting reactants to products. The energy of this transition state determines the activation energy barrier for the reaction.

Similarly, reactions involving the hydroxyl group (e.g., oxidation or etherification) or the lactam (e.g., reduction or ring-opening) can be investigated. For instance, a computational study of a copper-catalyzed C-H amination to form piperidines successfully used DFT to propose a catalytic cycle involving Cu(I)/Cu(II) species and to calculate the free energy profiles for the reaction. acs.org Such studies provide insights into the feasibility of proposed reaction pathways and can guide the development of new synthetic methods. acs.orgmdpi.com

Many reactions can potentially yield multiple products (regioisomers or stereoisomers). Computational modeling is a key tool for understanding and predicting the selectivity of such reactions. The origin of regio- and stereoselectivity is found in the relative activation energies of the competing reaction pathways. The pathway with the lowest energy transition state will be the most favorable, leading to the major product.

For this compound, an electrophilic addition to the allyl group could occur at either of the two double-bonded carbons, leading to two different regioisomers. By calculating the transition state energies for both pathways, the preferred regioselectivity can be predicted. nih.govyoutube.com Similarly, the stereoselectivity of reactions at the C5 chiral center can be analyzed. A computational study on the diastereoselective cuprate (B13416276) addition to α,β-unsaturated lactams used DFT to show how small structural differences in the reactants led to a complete reversal of diastereoselectivity, which was rationalized by analyzing the stability of competing transition state structures. researchgate.net Similar principles, such as those explained by the distortion/interaction model, have been used to rationalize the regioselectivity in reactions of related piperidine-derived intermediates. escholarship.org

Role of Catalysts and Solvents in Reaction Outcomes

The synthesis of functionalized piperidin-2-ones is highly dependent on the choice of catalysts and solvents, which collectively dictate the reaction's efficiency, stereoselectivity, and even the final product structure. While specific studies on this compound are limited, a wealth of information from the synthesis of closely related analogues, such as hydroxypiperidin-2-ones and other N-substituted piperidines, provides significant insights into the factors controlling these reactions.

Catalysts play a pivotal role in facilitating the intramolecular cyclization reactions that are often employed to construct the piperidinone ring. Both Lewis and Brønsted acids have been shown to be effective. For instance, in the synthesis of 3,4-disubstituted piperidines, Lewis acids like methylaluminum dichloride (MeAlCl₂) can promote carbonyl ene cyclizations, leading to specific diastereomers. researchgate.net The choice of the Lewis acid and the reaction temperature can allow for switching between kinetic and thermodynamic control, thus affording different stereoisomers of the piperidine (B6355638) product. researchgate.net Brønsted acids, such as hydrochloric acid, are also effective in promoting cyclization, for instance, through a Prins-type mechanism. researchgate.net

Transition metal catalysts are also extensively used. Copper(I) catalysts, for example, have been successfully employed in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones through a reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones. nih.gov This methodology highlights the potential for copper-based systems to control the stereochemistry at the hydroxyl-bearing carbon. Gold and copper catalysts have been shown to be effective in divergent C-H insertion–cyclization cascades of N-allyl ynamides, leading to complex fused nitrogen-heterocycles. birmingham.ac.uknih.gov This suggests that gold- and copper-catalyzed intramolecular reactions of N-allyl precursors could be a viable route to this compound. Palladium catalysts are also prominent, particularly in enantioselective aza-Heck cyclizations of alkenylcarbamates to form piperidines. nih.gov The use of chiral ligands with these metals is a key strategy for achieving high enantioselectivity. nih.gov

The solvent is not merely a passive medium for the reaction but an active participant that can significantly influence reaction rates and stereochemical outcomes. rsc.org In the synthesis of highly substituted piperidines, polar solvents like methanol (B129727) and ethanol (B145695) are often employed. birmingham.ac.uk Kinetic studies have shown that while methanol can be a desirable solvent for the synthesis, ethanol may accelerate the reaction rate in some cases. nih.gov The choice of solvent can also dictate the reaction pathway. For example, in some radical cyclizations, the use of acetonitrile (B52724) can favor a 6-endo-trig pathway to form piperidines, whereas methanol can lead to a 5-exo-trig cyclization, resulting in a different heterocyclic ring system. The formation of piperidines with tertiary amino groups has been found to be efficient in polar aprotic solvents like DMSO and DMF. nih.gov

The interplay between the catalyst and solvent is crucial. For instance, in palladium-catalyzed reactions, the solvent can affect the stability and activity of the catalytic species. Water has been explored as a green solvent for the hydrogenation of substituted pyridines to piperidines. rsc.org The development of heterogeneous catalysts further expands the options for solvent use and simplifies catalyst recovery. rsc.org

Table 1: Influence of Catalysts and Solvents on the Synthesis of Piperidine Analogues

Catalyst SystemSubstrate TypeSolventKey OutcomeReference(s)
MeAlCl₂ (Lewis Acid)Aldehyde with pendant alkeneChloroformThermodynamic control, trans-piperidine researchgate.net
HCl (Brønsted Acid)Aldehyde with pendant alkeneCH₂Cl₂Kinetic control, cis-piperidine researchgate.net
Cu(I)α,β-Unsaturated amide and ketoneNot specifiedDiastereoselective formation of 4-hydroxypiperidin-2-one nih.gov
Gold/CopperN-allyl ynamideNot specifiedDivergent C-H insertion-cyclization cascades birmingham.ac.uknih.gov
Palladium with chiral ligandAlkenylcarbamateNot specifiedEnantioselective 6-exo aza-Heck cyclization nih.gov
Tartaric AcidAromatic aldehydes, anilines, β-ketoestersMethanol/EthanolEfficient synthesis of highly substituted piperidines birmingham.ac.uk
Iridium(III)Hydroxyamine intermediateWaterStereoselective synthesis of C4-substituted piperidines nih.gov

Computational Design of Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and for the rational design of novel chemical transformations. For a molecule like this compound, computational studies can provide deep insights into its formation and reactivity, guiding experimental efforts towards the development of new synthetic methods.

DFT calculations can be used to model the transition states of key reaction steps, such as the intramolecular cyclization to form the piperidinone ring. By calculating the activation energies for different possible pathways, researchers can predict which reaction conditions (catalyst, solvent, temperature) are most likely to lead to the desired product with high selectivity. For example, in the intramolecular Diels-Alder reaction of N-allyl 2-furoyl amides, DFT calculations at the B3LYP/6-31G(d) level of theory were used to investigate the effect of bulky substituents on the nitrogen atom. researchgate.net These calculations revealed that the enhanced reactivity was due to the relief of steric strain upon cyclization, rather than conformational changes in the amide bond. researchgate.net This type of analysis is directly applicable to understanding the cyclization of precursors to this compound.

Computational studies can also be used to design new catalysts for specific transformations. By modeling the interaction of a substrate with different catalyst-ligand combinations, it is possible to identify catalysts that are likely to promote a reaction with high efficiency and stereoselectivity. This approach has been used in the design of chiral pyridoxal (B1214274) catalysts for the enantioselective allylic alkylation of α-amino esters, which can be precursors to substituted piperidines. acs.org

Furthermore, computational modeling can predict the feasibility of entirely new reactions. For instance, quantum chemical studies have been used to explore the cyclization of enediynes and enyne-allenes, predicting alternative cyclization modes that await experimental verification. researchgate.net This predictive power can be harnessed to design novel transformations of this compound, for example, by exploring its reactivity in pericyclic reactions, radical cyclizations, or transition-metal-catalyzed cross-coupling reactions. The allyl group, in particular, offers a reactive handle for such transformations.

The study of reaction mechanisms through computational methods can also reveal subtle but crucial details. For example, isotopic labeling studies combined with computational analysis have been used to identify the turnover-limiting C-H bond cleavage in gold- and copper-catalyzed cascade reactions of N-allyl ynamides. birmingham.ac.uknih.gov Such detailed mechanistic understanding is vital for optimizing reaction conditions and expanding the substrate scope of a given transformation.

Table 2: Application of Computational Methods in the Study of Related Transformations

Computational MethodSystem StudiedFinding/ApplicationReference(s)
DFT (B3LYP/6-31G(d))Intramolecular Diels-Alder of N-allyl 2-furoyl amidesExplained enhanced reactivity due to relief of steric strain in the transition state. researchgate.net
DFTCyclization of enediynes and enyne-allenesPredicted alternative cyclization modes and reaction pathways. researchgate.net
Docking and Molecular DynamicsPiperidine-based sigma receptor ligandsDeciphered binding modes and identified key interactions with the protein target. nih.gov
DFT and Isotopic LabelingGold- and copper-catalyzed cyclization of N-allyl ynamidesIdentified turnover-limiting C-H bond cleavage, elucidating the reaction mechanism. birmingham.ac.uknih.gov
DFTChiral squaramide-catalyzed allylation of α-chloro glycinatesPredicted a concerted SN2 mechanism over a stepwise SN1 pathway. nih.gov

Synthetic Utility of 1 Allyl 5 Hydroxypiperidine 2 One As a Key Intermediate in Complex Molecule Synthesis

Precursor to Diversified Nitrogen Heterocycles

The presence of both an allyl group and a hydroxyl functionality on the piperidine-2-one core allows for a variety of chemical transformations, making 1-Allyl-5-hydroxypiperidine-2-one a valuable starting material for the synthesis of more complex nitrogen heterocycles. researchgate.net The allyl group can participate in a range of reactions, including olefin metathesis, hydroformylation, and various addition reactions, while the hydroxyl group can be derivatized or used to direct subsequent stereoselective transformations. nih.gov

The inherent chirality of this compound, when used in its enantiomerically pure form, can be exploited to direct the stereoselective formation of fused polycyclic systems. Intramolecular cyclization reactions are a powerful strategy for constructing such systems, and the allyl group in this compound provides a convenient handle for initiating these cyclizations. For instance, intramolecular [5+2] cycloaddition reactions of related oxidopyrylium species with tethered alkenes have been shown to produce complex tricyclic ether systems with high diastereoselectivity. nih.gov This suggests that a suitably modified derivative of this compound could undergo a similar intramolecular cyclization, where the stereochemistry at the C5 position would influence the facial selectivity of the ring-forming reaction, leading to a specific diastereomer of the fused product.

Furthermore, intramolecular hydroamination and other cyclization cascades are well-established methods for the synthesis of fused piperidine (B6355638) derivatives. researchgate.net The strategic placement of the allyl group and the hydroxyl functionality in this compound allows for the potential design of substrates that, upon activation, could undergo stereoselective intramolecular cyclization to yield fused bicyclic or tricyclic piperidine-containing scaffolds. The stereocenter at C5 would play a crucial role in controlling the stereochemical outcome of these cyclizations.

Spirocyclic structures, characterized by two rings sharing a single atom, are prevalent in many natural products and medicinally important compounds. The synthesis of spiropiperidines has been an area of active research, with ring-closing metathesis (RCM) emerging as a powerful tool. whiterose.ac.uk A common strategy involves the RCM of a diene precursor, and this compound can be envisioned as a precursor to such a diene. For example, allylation of the nitrogen atom of a piperidine derivative, followed by the introduction of another allyl group, can set the stage for an RCM reaction to form a spiropiperidine. whiterose.ac.uk The existing allyl group on this compound provides a head start in this approach.

The general synthetic strategies for spiropiperidines often involve either the formation of the spiro-ring on a pre-existing piperidine ring or the construction of the piperidine ring onto a carbocyclic or heterocyclic precursor. whiterose.ac.uk In the context of this compound, the former strategy is more directly applicable. By introducing a second carbon-based chain with a terminal alkene at a suitable position, such as the C3 or C5 position, an intramolecular cyclization could be triggered to form the spirocyclic system.

Chiral Building Block for Stereochemically Defined Structures

The enantiomeric purity of this compound makes it an invaluable chiral building block for the synthesis of molecules with well-defined three-dimensional structures. The existing stereocenter can be used to induce chirality in other parts of the molecule or can be incorporated as a key stereochemical element in the final target.

The creation of all-carbon quaternary stereocenters, a carbon atom bonded to four other carbon atoms, is a significant challenge in organic synthesis. caltech.edu Asymmetric allylic alkylation has emerged as a powerful method for the construction of such stereocenters. caltech.edunih.gov In this context, the lactam moiety of this compound could be exploited. The carbon atom alpha to the carbonyl group (C3 position) is a potential site for the stereoselective introduction of an alkyl or aryl group to create a quaternary stereocenter.

By generating an enolate at the C3 position, a subsequent alkylation reaction could be performed. The stereochemical outcome of this alkylation would be influenced by the existing stereocenter at C5 and the N-allyl group, potentially leading to a high degree of diastereoselectivity. While direct examples utilizing this compound for this purpose are not prevalent in the reviewed literature, the general principles of stereoselective alkylation of chiral lactams support this potential application. researchgate.net The strategic choice of the N-substituent and reaction conditions would be crucial in controlling the stereoselectivity of the quaternary center formation.

One of the most significant applications of chiral piperidine derivatives is in the enantioselective synthesis of piperidine alkaloids, a large and structurally diverse class of natural products with a wide range of biological activities. nih.govcapes.gov.br The structural motif of this compound is closely related to key intermediates used in the synthesis of several piperidine alkaloids.

For example, the research group of Cossy reported an enantioselective synthesis of the piperidine alkaloids (+)-sedamine and (-)-prosophylline. nih.gov Their strategy involved the use of chiral allylic precursors that, through a series of transformations including ring-closing metathesis, led to the desired piperidine ring system. The core structure of their intermediates shares similarities with this compound, highlighting the potential of this compound as a precursor in similar synthetic routes.

The synthesis of these alkaloids often relies on the stereocontrolled introduction of substituents onto the piperidine ring. The existing stereocenter and functional groups in this compound provide a framework for achieving such control. The table below outlines the key transformations and the role of piperidine-based intermediates in the synthesis of these alkaloids.

Alkaloid Key Synthetic Steps Role of Piperidine Precursor Reference
(+)-SedamineEnantioselective allyltitanation, Ring-closing metathesisServes as a chiral template for the construction of the 2,6-disubstituted piperidine core. nih.gov
(-)-ProsophyllineEnantioselective allyltitanation, Cross-metathesisProvides the stereochemical information for the piperidine ring and the side chain. nih.gov

The synthetic utility of this compound as a chiral building block is further underscored by the numerous strategies developed for the synthesis of functionalized piperidines from chiral lactams. nih.gov These methods often involve the diastereoselective functionalization of the lactam ring, followed by reduction to the corresponding piperidine.

Future Research Directions and Unexplored Avenues in 1 Allyl 5 Hydroxypiperidine 2 One Chemistry

Development of Green Chemistry and Sustainable Synthesis Methods

The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce environmental impact and enhance safety. For the synthesis of 1-Allyl-5-hydroxypiperidine-2-one, future research will likely focus on developing more sustainable and atom-economical routes.

Current synthetic strategies for related piperidone structures often rely on multi-step processes that may involve hazardous reagents and generate significant waste. researchgate.netnih.gov Green chemistry approaches offer a paradigm shift, emphasizing the use of renewable feedstocks, environmentally benign solvents, and catalytic processes to improve efficiency and minimize byproducts. figshare.comgrowingscience.com

Furthermore, the use of safer, more sustainable reagents and reaction conditions will be crucial. This includes replacing hazardous alkylating agents with greener alternatives and employing solvent-free or aqueous reaction conditions where possible. Research into enzymatic or whole-cell biocatalytic methods could also provide highly selective and environmentally friendly pathways to chiral this compound.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches for Substituted Piperidones

FeatureTraditional Synthesis (e.g., Dieckmann Condensation) figshare.comPotential Green Synthesis (e.g., MCRs) growingscience.com
Starting Materials Often requires pre-functionalized, multi-step precursors.Simple, readily available starting materials.
Number of Steps Multiple, sequential steps.Often a single, one-pot reaction.
Solvent Usage Typically involves large volumes of organic solvents.Can be performed in water or with minimal solvent.
Catalyst May use stoichiometric, hazardous reagents.Utilizes catalytic amounts of recyclable, benign catalysts.
Atom Economy Often lower due to multiple steps and byproduct formation.Generally higher, with more atoms from reactants incorporated into the final product.
Waste Generation Can generate significant amounts of chemical waste.Reduced waste due to fewer steps and higher efficiency.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, scalability, and process control. acs.orgvapourtec.com The integration of flow chemistry and automation holds immense potential for the synthesis of this compound.

Flow reactors, with their high surface-area-to-volume ratios, enable precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This level of control can lead to improved yields, higher selectivity, and the suppression of unwanted side reactions. For the synthesis of this compound, flow chemistry could facilitate reactions that are difficult or hazardous to conduct in batch, such as those involving highly reactive intermediates or exothermic processes. nih.gov

Automated flow synthesis platforms can further streamline the production process. nus.edu.sg These systems can perform multi-step syntheses, purifications, and analyses in a continuous and unattended manner, significantly accelerating the drug discovery and development pipeline. vapourtec.comnus.edu.sg The development of a fully automated flow synthesis for this compound would enable rapid library synthesis for structure-activity relationship (SAR) studies and on-demand production of the target compound. nus.edu.sg

A key advantage of flow chemistry is its scalability. acs.org A process optimized on a laboratory-scale flow reactor can often be directly scaled up for industrial production by simply extending the operation time or using parallel reactor systems. This seamless scalability is a major advantage over batch processes, which often require extensive re-optimization for scale-up. acs.org

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the discovery of novel catalytic systems is paramount for improving the efficiency and selectivity of reactions leading to this compound. Future research will likely focus on developing catalysts that can control the stereochemistry of the molecule, a critical factor for its biological activity.

Enantioselective Catalysis: The presence of a stereocenter at the 5-position of the piperidine (B6355638) ring necessitates the development of enantioselective synthetic methods. Chiral catalysts, including transition metal complexes and organocatalysts, can be employed to produce a single enantiomer of this compound with high optical purity. For instance, asymmetric copper-catalyzed cyclization reactions have been shown to be effective in producing chiral piperidines. nih.gov Similarly, palladium-catalyzed asymmetric allylic alkylation has been used for the synthesis of enantioenriched piperazin-2-ones, a related class of heterocycles. nih.gov

Table 2: Examples of Catalytic Systems for Piperidine and Lactam Synthesis

Catalyst TypeMetal/CatalystReaction TypePotential Application for this compoundReference(s)
Transition Metal PalladiumOxidative Carbonylation, Allylic AlkylationFormation of the β-lactam ring, N-allylation. nih.govnih.gov
RhodiumC-H FunctionalizationDirect introduction of functional groups onto the piperidine ring. nih.govnih.gov
CopperCyclizative Aminoboration, Three-Component CouplingEnantioselective synthesis of the piperidine core. nih.govacs.org
Organocatalyst Chiral Amines/UreasAsymmetric Epoxidation/Domino CyclizationStereocontrolled synthesis of the 5-hydroxy-piperidin-2-one scaffold. nih.gov

Site-Selective Functionalization: The development of catalysts that can selectively functionalize specific positions of the piperidine ring is another important research area. nih.gov For example, rhodium catalysts have been used for the site-selective C-H functionalization of piperidines, allowing for the introduction of various substituents at the C2, C3, or C4 positions. nih.govnih.gov Applying such strategies to this compound could enable the synthesis of a diverse library of analogues with tailored properties.

Palladium-Catalyzed Reactions: Palladium catalysis has proven to be a versatile tool in the synthesis of nitrogen-containing heterocycles. Palladium-catalyzed oxidative carbonylation of N-allylamines offers a direct route to α-methylene-β-lactams, which are structurally related to the target molecule. nih.gov Furthermore, palladium-catalyzed deconstructive aminolysis of bridged lactam-lactones has been used to synthesize highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled manner. nih.gov

Advanced Mechanistic Studies to Unravel Complex Reaction Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Advanced mechanistic studies, combining experimental and computational approaches, will be instrumental in elucidating the complex reaction pathways involved in the synthesis and transformations of this compound.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into reaction mechanisms, transition state structures, and the origins of stereoselectivity. bohrium.comresearchgate.net For example, computational studies have been used to investigate the mechanism of palladium-catalyzed synthesis of β-lactams, suggesting the favorability of a four-membered-ring transition state. nih.gov Similar studies on the formation of this compound could help in the rational design of catalysts and reaction conditions to favor desired outcomes.

Experimental Mechanistic Studies: In conjunction with computational work, experimental studies are essential to validate proposed mechanisms. This can involve the isolation and characterization of reaction intermediates, kinetic studies to determine rate laws, and isotopic labeling experiments to trace the fate of atoms throughout a reaction. For instance, the proposed pathway for the formation of polysubstituted 2-piperidinones involves a sequence of Michael addition, Mannich reaction, and stereoselective cyclization, with key intermediates being identified. researchgate.net

By unraveling the intricate details of the reaction pathways, chemists can gain better control over the synthesis, leading to higher yields, improved selectivity, and the ability to access novel analogues of this compound with desired functionalities and stereochemistries.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Allyl-5-hydroxypiperidine-2-one with high yield?

  • Methodological Answer :

  • Experimental Design : Optimize parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst type (e.g., Lewis acids like BF₃·Et₂O). Track yield variations using HPLC or GC-MS .
  • Reproducibility : Follow standardized protocols from primary literature, ensuring detailed documentation of reaction times, stoichiometry, and purification methods (e.g., column chromatography or recrystallization) .
  • Data Validation : Compare yields with literature benchmarks and report deviations with rationale (e.g., impurities or side reactions).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Primary Techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm structure, supplemented by IR spectroscopy for functional group analysis (e.g., hydroxyl and carbonyl peaks) .
  • Advanced Cross-Validation : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and X-ray crystallography (if crystalline) for absolute stereochemical assignment .
  • Purity Assessment : Integrate HPLC with UV detection to quantify impurities (>95% purity threshold for publication) .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1A guidelines). Monitor decomposition via TLC or NMR .
  • Storage Recommendations : Use inert atmospheres (argon) and low-temperature storage (-20°C) for long-term stability. Document batch-specific degradation profiles .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states and reaction pathways using software like Gaussian or ORCA. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .
  • Informer Libraries : Screen reactivity against diverse substrates (e.g., aryl halides or amines) using Merck’s Aryl Halide Chemistry Informer Library to identify scope/limitations .
  • Data Triangulation : Combine computational results, experimental kinetics, and spectroscopic data to refine mechanistic hypotheses .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives like this compound?

  • Methodological Answer :

  • Meta-Analysis : Systematically review assay conditions (e.g., cell lines, concentrations, controls) across studies to identify confounding variables .
  • Dose-Response Validation : Re-evaluate activity using standardized assays (e.g., NIH/NCBI protocols) with triplicate measurements and statistical rigor (p < 0.05, ANOVA) .
  • Structural Analogues : Compare activity profiles with related piperidines (e.g., 1-(2-Methylphenyl)piperidin-4-one) to isolate structure-activity relationships (SAR) .

Q. How should researchers design experiments to investigate the enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Test asymmetric catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-based). Monitor enantiomeric excess (ee) via chiral HPLC .
  • Kinetic Resolution : Optimize reaction time and temperature to maximize ee. Use polarimetric analysis for real-time monitoring .
  • Crystallographic Evidence : Resolve absolute configuration of isolated enantiomers via single-crystal X-ray diffraction .

Data Contradiction and Validation

Q. What steps mitigate risks of irreproducible results in synthetic pathways for this compound?

  • Methodological Answer :

  • Protocol Standardization : Adopt COSY/CRAFT guidelines for documenting reaction parameters (e.g., stirring speed, solvent grade) .
  • Blind Replication : Collaborate with independent labs to verify key findings. Publish negative results to highlight method limitations .
  • Error Analysis : Use root-cause analysis (e.g., Ishikawa diagrams) to trace deviations to specific variables (e.g., impurity in starting material) .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound research?

  • Methodological Answer :

  • Feasibility : Assess resource availability (e.g., specialized equipment for asymmetric synthesis) .
  • Novelty : Prioritize understudied applications (e.g., neuropharmacology or agrochemicals) through literature gap analysis .
  • Ethical Compliance : Adopt Green Chemistry principles (e.g., solvent recycling, non-toxic catalysts) to minimize environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.